4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-2-22-16(21)11-5-3-9(7-13(11)17)10-4-6-12(15(19)20)14(18)8-10/h3-8,18H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKYNYLESJGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691940 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-82-2 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and ethyl chloroformate.
Esterification: The 4-fluorobenzoic acid is first esterified with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-fluorobenzoate.
Hydrolysis: The ethyl 4-fluorobenzoate is then hydrolyzed under acidic conditions to yield 4-fluorobenzoic acid.
Coupling Reaction: The 4-fluorobenzoic acid is coupled with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-ketobenzoic acid.
Reduction: Formation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups at the fluorine position.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid
- 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and hydroxybenzoic acid groups, which provide distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
